

5-Nitroisoindoline chemical properties and structure

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Compound of Interest

Compound Name: 5-Nitroisoindoline

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An In-Depth Technical Guide to **5-Nitroisoindoline**: Structure, Properties, and Applications

Abstract

5-Nitroisoindoline is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic isoindoline core functionalized with a nitro group, imparts a unique combination of reactivity and electronic properties. This guide provides a comprehensive technical overview of **5-Nitroisoindoline**, intended for researchers, chemists, and drug development professionals. We will delve into its structural elucidation, detailed physicochemical properties, characteristic spectroscopic profile, and key synthetic pathways. Furthermore, this document explores the compound's chemical reactivity, its applications as a versatile scaffold in the development of bioactive molecules, and essential protocols for its safe handling and storage.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. **5-Nitroisoindoline** is systematically known by several identifiers across various chemical databases.

- Systematic IUPAC Name: 5-Nitro-2,3-dihydro-1H-isoindole[1]
- Common Name: **5-Nitroisoindoline**

- CAS Number: 46053-72-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₈N₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 164.16 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: UYSFPRN0PWMPJW-UHFFFAOYSA-N[\[1\]](#)
- Canonical SMILES: C1C(C=C2C=C(C=C1)--INVALID-LINK--=O)=C2N

Structural Elucidation

The structure of **5-Nitroisoindoline** consists of a fused benzene ring and a pyrrolidine ring, forming the isoindoline core. A nitro group (—NO₂) is substituted at the C5 position of the benzene ring. This substitution is critical to the molecule's chemical behavior. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the reactivity of the secondary amine in the pyrrolidine ring.

Caption: Core structure and key functional groups of **5-Nitroisoindoline**.

Physicochemical Properties

The physical and chemical properties of **5-Nitroisoindoline** are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Pale yellow to red-orange crystalline solid	[3][4]
Boiling Point	293 °C	[2]
Density	1.298 g/cm ³	[2]
Flash Point	131 °C	[2]
pKa (Predicted)	7.56 ± 0.20	[2][5]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.	[4]
Storage Conditions	Store at 2-8°C in a tightly sealed container in a dry, well-ventilated place.	[2][3]

Stability and Handling Insights: **5-Nitroisoindoline** is stable under recommended storage conditions. However, as an organic nitrate compound, it should be handled with care, as it may be explosive when subjected to heat, friction, or impact.[4] It is incompatible with strong oxidizing agents.[6] Proper personal protective equipment (PPE) should always be used when handling this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **5-Nitroisoindoline**. The expected spectral features are derived from its constituent functional groups.

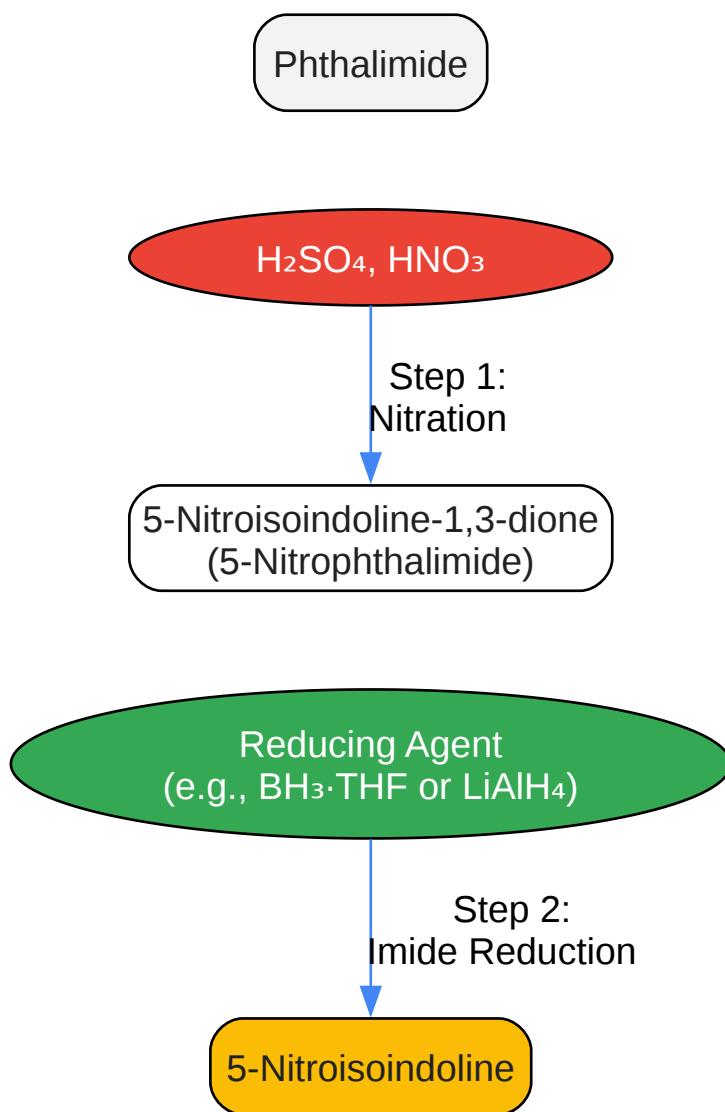
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, typically in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the nitro group. The two methylene ($-\text{CH}_2-$) groups in the pyrrolidine ring would appear as singlets or multiplets around δ 4.0-5.0 ppm. The secondary amine proton ($-\text{NH}-$) would present as a broad singlet with a variable chemical shift.

- ^{13}C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon bearing the nitro group would be significantly deshielded. The methylene carbons would appear further upfield.
- Infrared (IR) Spectroscopy:
 - The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration around $1500\text{-}1550\text{ cm}^{-1}$ and a symmetric stretch near $1300\text{-}1350\text{ cm}^{-1}$.
 - A moderate, sharp peak between $3300\text{-}3500\text{ cm}^{-1}$ corresponds to the N-H stretch of the secondary amine.
 - Aromatic C-H stretching appears above 3000 cm^{-1} , while aliphatic C-H stretching from the methylene groups is observed just below 3000 cm^{-1} .
- Mass Spectrometry (MS):
 - In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z ratio of 164, corresponding to the molecular weight of the compound. [1] Fragmentation patterns would likely involve the loss of the nitro group (NO_2) or parts of the pyrrolidine ring.

Synthesis and Reactivity

Synthetic Pathways

While multiple synthetic routes can be envisioned, a common and logical approach to **5-Nitroisoindoline** involves a two-step process starting from the commercially available 4-nitrophthalic acid or phthalimide. The key transformation is the reduction of the imide carbonyls of **5-nitroisoindoline-1,3-dione** (5-nitrophthalimide).



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Caption: A plausible synthetic workflow for **5-Nitroisoindoline**.

Experimental Protocol: Synthesis of **5-Nitroisoindoline** via Reduction of 5-Nitrophthalimide

This protocol is a representative methodology based on standard organic chemistry transformations. Researchers should consult peer-reviewed literature for optimized conditions.

Step 1: Nitration of Phthalimide to 5-Nitrophthalimide (Based on similar nitration reactions^[7])

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add phthalimide to concentrated sulfuric acid at 0°C (ice bath).

- Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
 - Causality: Maintaining a low temperature is critical to control the exothermic reaction and prevent over-nitration, which would lead to unwanted dinitro byproducts.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
- Workup: Pour the reaction mixture over crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried to yield crude 5-nitrophthalimide.

Step 2: Reduction of 5-Nitrophthalimide to **5-Nitroisoindoline**

- Reaction Setup: Suspend the dried 5-nitrophthalimide in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Reducing Agent Addition: Cool the suspension to 0°C and slowly add a solution of a suitable reducing agent, such as borane-THF complex ($\text{BH}_3 \cdot \text{THF}$) or lithium aluminum hydride (LiAlH_4).
 - Causality: These powerful reducing agents are capable of reducing the stable amide carbonyls of the imide to methylenes. An inert atmosphere is required due to the reactivity of these reagents with atmospheric moisture.
- Reaction and Quenching: After the addition, the reaction is typically heated to reflux for several hours. Upon completion, it is cooled and carefully quenched by the slow, sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum/boron complexes.
- Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated from the aqueous layer. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure **5-Nitroisoindoline**.

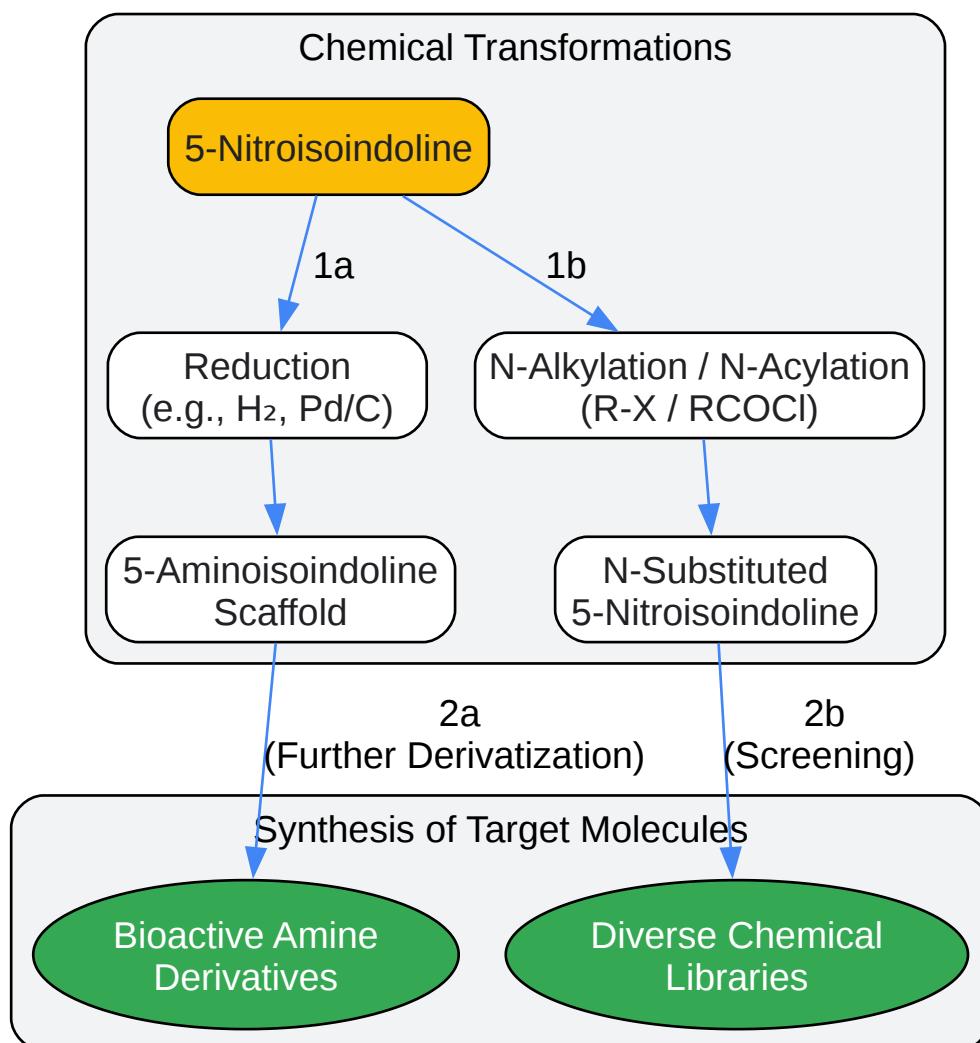
Chemical Reactivity

- Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the nitro group to an amine ($-\text{NH}_2$), yielding 5-aminoisoindoline.^[4] This transformation is typically achieved using methods like catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$) or metal-acid systems (e.g., Sn/HCl). The resulting amino group is a versatile handle for introducing a wide range of functionalities via diazotization, acylation, or alkylation.
- N-Functionalization: The secondary amine of the isoindoline ring is nucleophilic and readily undergoes reactions such as N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. This allows for the attachment of various side chains to the scaffold.
- Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are less common for this specific scaffold.

Applications in Research and Drug Development

5-Nitroisoindoline's value lies in its role as a versatile intermediate scaffold. The nitro group is not only a key pharmacophore in certain drug classes but also a precursor to the highly functional amino group.^[8]

- Scaffold for Bioactive Molecules: The isoindoline core is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. By modifying the 5-position (via the nitro/amino group) and the 2-position (the nitrogen atom), chemists can generate large libraries of compounds for screening.
- Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a long history as antimicrobial agents.^[8] The nitro group can be bioreductively activated within target cells to generate radical species that are toxic to pathogens.^[8] Derivatives of nitroindoles and related structures have been investigated for activity against *Mycobacterium tuberculosis* and other pathogens.^[9]
- Enzyme Inhibitors: The rigid structure of the isoindoline scaffold makes it an excellent platform for designing molecules that can fit into the active sites of enzymes. Derivatives can be tailored to inhibit specific targets in pathways related to diseases like cancer or diabetes.



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Caption: Application workflow of **5-Nitroisoindoline** as a versatile scaffold.

Safety, Handling, and Storage

Working with **5-Nitroisoindoline** requires adherence to strict safety protocols due to its potential hazards.

Hazard Category	GHS Classification and Precautionary Statements	Source(s)
Acute Toxicity	Harmful if swallowed or if inhaled. (Category 4)	[10]
Skin Irritation	Causes skin irritation.	[3]
Eye Irritation	Causes serious eye irritation.	[3]
Respiratory Irritation	May cause respiratory irritation.	[3]
Reproductive Toxicity	May damage fertility or the unborn child. (Category 1B)	[10]

Protocol for Safe Handling

- Engineering Controls: Always handle **5-Nitroisoindoline** in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[3\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[3\]](#)[\[6\]](#)
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
- Handling Practices: Avoid contact with skin, eyes, and clothing.[\[6\]](#) Do not breathe dust.[\[10\]](#) Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.
- Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[3\]](#) Keep the container tightly closed and locked up or in an area accessible only to qualified personnel.[\[10\]](#)

First-Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[3\]](#)[\[6\]](#)

- Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[3][6]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][6]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[3][6]

Conclusion

5-Nitroisoindoline is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined structure, characterized by the reactive nitro group and the versatile isoindoline scaffold, provides a robust platform for synthetic exploration. A thorough understanding of its physicochemical properties, spectroscopic profile, reactivity, and safety protocols is paramount for any researcher intending to utilize this valuable chemical intermediate. As the demand for novel therapeutics continues to grow, the role of foundational building blocks like **5-Nitroisoindoline** in creating diverse and potent molecular entities remains indispensable.

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